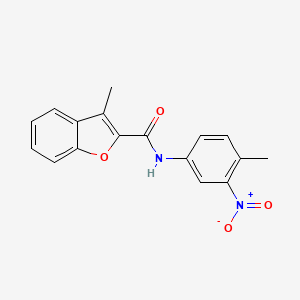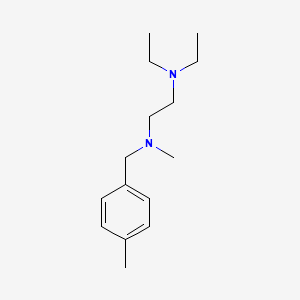
2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine, also known as TTNQ, is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. TTNQ belongs to the class of quinoline derivatives and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine is not fully understood. However, studies have shown that 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine inhibits the growth of cancer cells by inducing apoptosis. 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has also been reported to inhibit the activity of topoisomerase I and II enzymes, which are involved in DNA replication and repair.
Biochemical and Physiological Effects
2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has been shown to have various biochemical and physiological effects. 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has been reported to induce oxidative stress and DNA damage in cancer cells. 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. Moreover, 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has been reported to have antifungal and antimicrobial activities.
Advantages and Limitations for Lab Experiments
2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has several advantages for lab experiments. 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine is readily available and can be synthesized using simple methods. 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine is also stable and has a long shelf life. However, 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has some limitations for lab experiments. 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine is toxic and can cause harm to humans and animals. Therefore, precautions must be taken when handling 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine. Moreover, 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine is not water-soluble, which can limit its use in some experiments.
Future Directions
2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has several potential future directions for scientific research. 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine can be used as a precursor for the synthesis of other quinoline derivatives with potential biological and pharmacological activities. Moreover, 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine can be further studied for its antimicrobial, antifungal, and anticancer activities. Additionally, 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine can be used as a fluorescent probe for the detection of metal ions, DNA, and proteins. Further studies can also be conducted to understand the mechanism of action of 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine and its potential therapeutic applications.
Conclusion
In conclusion, 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine is a chemical compound that has gained significant interest in scientific research due to its unique properties and potential applications. 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine can be synthesized using various methods and has been used in scientific research for various applications. 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has several biochemical and physiological effects and has advantages and limitations for lab experiments. Moreover, 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has several potential future directions for scientific research.
Synthesis Methods
2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine can be synthesized using different methods, including the reaction of 2,6,8-trimethyl-4-hydroxyquinoline with nitric acid and phenylamine. The reaction yields 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine as a yellow crystalline solid with a melting point of 190-192°C. Other methods of synthesis include the reaction of 2,6,8-trimethylquinoline with nitric acid and phenylamine or the reaction of 2,6,8-trimethyl-4-nitroquinoline with phenylamine.
Scientific Research Applications
2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has been used in scientific research for various applications, including the development of fluorescent probes for the detection of metal ions, DNA, and proteins. 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has also been used as a precursor for the synthesis of other quinoline derivatives with potential biological and pharmacological activities. Moreover, 2,6,8-trimethyl-5-nitro-N-phenyl-4-quinolinamine has been studied for its antimicrobial, antifungal, and anticancer activities.
properties
IUPAC Name |
2,6,8-trimethyl-5-nitro-N-phenylquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-11-9-12(2)18(21(22)23)16-15(10-13(3)19-17(11)16)20-14-7-5-4-6-8-14/h4-10H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVCWLLKDJWQQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C(C=C(N=C12)C)NC3=CC=CC=C3)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl propionate](/img/structure/B5752722.png)
![4-(4-methyl-1-piperazinyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B5752736.png)


![2-{[(4-bromo-2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5752765.png)
![4-(allyloxy)-N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5752779.png)
![methyl N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]glycinate](/img/structure/B5752787.png)
![3-{4-[(isopropylamino)sulfonyl]phenyl}propanoic acid](/img/structure/B5752790.png)
![N-(5-methyl-3-isoxazolyl)-2-[3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl]acetamide](/img/structure/B5752812.png)

![2-[(4-fluorophenyl)thio]-N-2-naphthylacetamide](/img/structure/B5752829.png)

